molecular formula C18H12BrClN4S B3013769 4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole CAS No. 1105223-90-2

4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

Cat. No. B3013769
CAS RN: 1105223-90-2
M. Wt: 431.74
InChI Key: NWXOXUBGAFFEBQ-UHFFFAOYSA-N
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Description

The compound "4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole" is a multifaceted molecule that incorporates several structural motifs known for their biological activities. The presence of a bromophenyl group suggests potential reactivity in further chemical modifications, while the chlorophenyl moiety could imply an influence on the electronic properties of the molecule. The triazole and thiazole rings are heterocycles that are often found in compounds with antimicrobial properties.

Synthesis Analysis

The synthesis of related triazole derivatives has been demonstrated in the literature. For instance, a synthesis route for 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol was developed by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with various primary amines without solvent . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions to incorporate the 3-chlorophenyl and methyl groups into the triazole ring.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using spectroscopic techniques and X-ray crystallography. For example, the structure of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was confirmed by X-ray crystal structure analysis, which revealed its crystallization in the monoclinic class with specific cell parameters and exhibited intermolecular hydrogen bonding . These findings provide insights into how the compound of interest might crystallize and interact at the molecular level.

Chemical Reactions Analysis

The bromophenyl and chlorophenyl groups in the compound suggest that it could participate in various chemical reactions, particularly electrophilic aromatic substitution, due to the presence of halogens that can act as leaving groups. The triazole and thiazole rings could also engage in nucleophilic substitution reactions, given the presence of nitrogen and sulfur atoms, which are good nucleophiles.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole" are not detailed in the provided papers, related compounds have been characterized by 1H NMR, IR, and Mass spectroscopy . These techniques could be employed to determine the compound's molecular weight, functional groups, and purity. Additionally, the antimicrobial activity of similar triazole derivatives has been screened against various bacterial and fungal strains, suggesting potential biological applications for the compound .

Scientific Research Applications

Synthesis and Structural Characterization

4-(4-Bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole and similar compounds have been synthesized and structurally characterized. Studies like those by Kariuki et al. (2021) focus on synthesizing isostructural compounds and analyzing their crystal structure using single crystal diffraction, revealing their planar molecular structures with some perpendicular orientations of fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial Activity

Compounds related to 4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole have been evaluated for antimicrobial activities. For instance, Güzeldemirci and Küçükbasmacı (2010) synthesized compounds and assessed their antibacterial and antifungal activities, finding that some exhibited promising results (Güzeldemirci & Küçükbasmacı, 2010).

Antituberculosis Activity

Some derivatives have been evaluated for antituberculosis activity against Mycobacterium tuberculosis, as studied by researchers like Zhang et al. (2010), highlighting the potential of these compounds in medicinal chemistry (Zhang, Sun, Hui, Zhang, & Wang, 2010).

Agrochemical Potential

Compounds containing thiazole and 1,2,3-triazole rings, similar to the mentioned compound, have been synthesized to find agrochemicals with high activity and low toxicity. Zhu and Shi (2009) reported moderate insecticidal and fungicidal activities for some of these compounds (Zhu & Shi, 2009).

Corrosion Inhibition

Research by Kaya et al. (2016) indicates that thiazole and thiadiazole derivatives, like 4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole, could be effective in inhibiting the corrosion of iron. This was demonstrated through quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).

Crystal Structure Analysis

Studies like those by Dong et al. (2002) and Nadaf et al. (2019) focus on the crystal structure analysis of related compounds, providing valuable information about their molecular configurations and interactions (Dong, Quan, Zhu, & Li, 2002), (Nadaf, Kendur, Mantur, Najare, Garbhagudi, Gaonkar, & Khazi, 2019).

Safety and Hazards

As with any chemical compound, handling “4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole” would require appropriate safety precautions . The specific hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used.

properties

IUPAC Name

4-(4-bromophenyl)-2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClN4S/c1-11-17(22-23-24(11)15-4-2-3-14(20)9-15)18-21-16(10-25-18)12-5-7-13(19)8-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXOXUBGAFFEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

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